

# An In-depth Technical Guide to *tert*-Butyl 3-aminobenzylcarbamate

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## Compound of Interest

Compound Name: *tert*-Butyl 3-aminobenzylcarbamate

Cat. No.: B121111

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***tert*-butyl 3-aminobenzylcarbamate**, a versatile bifunctional building block used in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a reliable synthesis protocol with characterization data, and illustrates its synthetic pathway.

## Core Properties and Specifications

***tert*-Butyl 3-aminobenzylcarbamate** is a stable, solid compound at room temperature, often appearing as a pale-yellow to yellow-brown solid. Its structure features a benzylamine core with a Boc-protected amine on the methylene group and a free aniline amine, making it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of ***tert*-Butyl 3-aminobenzylcarbamate**

| Property          | Value   |
|-------------------|---|
| CAS Number        | 147291-66-5[1][2]   |
| Molecular Formula | C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> [1][3]                            |
| Molecular Weight  | 222.28 g/mol [1][3]   |
| IUPAC Name        | tert-butyl N-[(3-aminophenyl)methyl]carbamate[3]  |
| Synonyms          | (3-Aminobenzyl)carbamic acid tert-butyl ester,<br>3-Amino-N-(tert-butoxycarbonyl)benzylamine[3] |
| Physical Form     | Pale-yellow to Yellow-brown Solid   |
| Purity            | Typically >95% (commercial sources)[4]  |

## Synthesis Protocol

The most common and high-yielding synthesis of **tert-butyl 3-aminobenzylcarbamate** involves the reduction of its nitro precursor, tert-butyl 3-nitrobenzylcarbamate.

## Experimental Methodology: Reduction of tert-Butyl 3-nitrobenzylcarbamate

This protocol details the catalytic hydrogenation of tert-butyl 3-nitrobenzylcarbamate to yield the desired product.

Materials:

- tert-butyl 3-nitrobenzylcarbamate
- Ethanol (EtOH)
- 10% Palladium on Carbon (Pd/C)
- Hydrogen (H<sub>2</sub>) gas
- Diatomaceous earth (Celite)

#### Procedure:

- A solution of tert-butyl 3-nitrobenzylcarbamate (1.0 equivalent) is prepared in ethanol.[1]
- To this solution, 10% Pd/C catalyst (a catalytic amount, e.g., ~7% w/w of the starting material) is added.[1]
- The resulting mixture is stirred at room temperature under a hydrogen atmosphere.[1]
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically within 30 minutes), the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]
- The filter cake is washed with ethanol.[1]
- The ethanol is evaporated from the filtrate under reduced pressure to yield **tert-butyl 3-aminobenzylcarbamate**. [1]

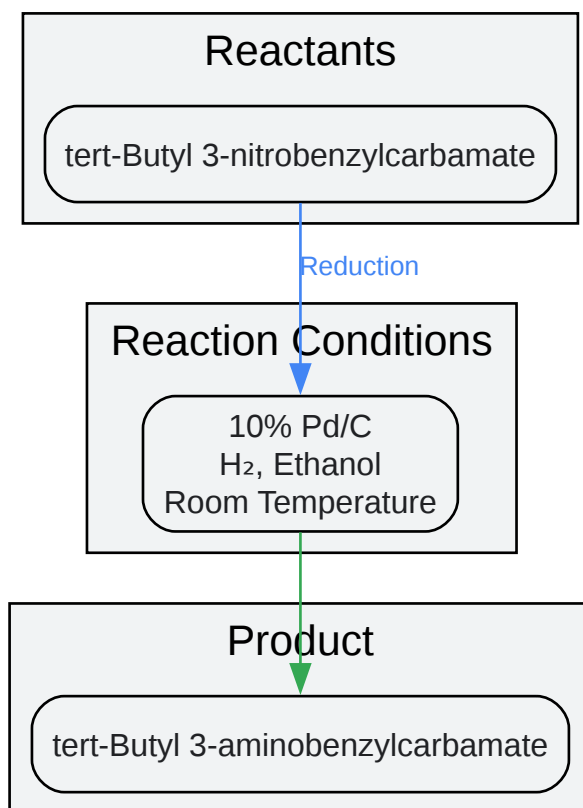
#### Quantitative Outcome:

- Yield: 98%[1]

## Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the nitro-substituted precursor to the final amine product.

## Synthesis of tert-Butyl 3-aminobenzylcarbamate



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Caption: Synthetic pathway for **tert-Butyl 3-aminobenzylcarbamate**.

## Characterization Data

The identity and purity of the synthesized compound can be confirmed by various analytical techniques. The following table summarizes the reported nuclear magnetic resonance (NMR) data.

Table 2: <sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                        |
|----------------------------------|--------------|-------------|-----------------------------------|
| 7.22                             | s            | 1H          | Ar-H                              |
| 7.10-7.00                        | t            | 1H          | Ar-H                              |
| 6.70-6.60                        | d            | 1H          | Ar-H                              |
| 6.60-6.50                        | m            | 1H          | Ar-H                              |
| 4.20                             | bs           | 2H          | -CH <sub>2</sub> -                |
| 1.40                             | s            | 9H          | -C(CH <sub>3</sub> ) <sub>3</sub> |

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz<sup>[1]</sup>

## Applications in Research and Development

**tert-Butyl 3-aminobenzylcarbamate** serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its bifunctional nature, with a Boc-protected primary amine and a reactive aniline, allows for selective and sequential chemical modifications.

- **Linker Moiety:** The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to other molecules. This makes it a useful linker in the development of various chemical probes and bioconjugates.
- **Building Block for Active Pharmaceutical Ingredients (APIs):** The aniline moiety can undergo a variety of chemical transformations, such as acylation, alkylation, or participation in cross-coupling reactions, to build the core structures of targeted therapeutic agents. While specific signaling pathway involvement is determined by the final molecule, this compound provides a scaffold to access such molecules. For instance, related structures are used in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to degrade specific proteins within cells.<sup>[5][6]</sup>

This guide provides foundational knowledge for the synthesis and application of **tert-butyl 3-aminobenzylcarbamate**. Researchers can use this information to reliably produce and characterize this compound for their specific research and development needs.

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